tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride
Brand Name: Vulcanchem
CAS No.: 139446-06-3
VCID: VC6505231
InChI: InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1
SMILES: CC(C)(C)OC(=O)C(CS)N.Cl
Molecular Formula: C7H16ClNO2S
Molecular Weight: 213.72

tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride

CAS No.: 139446-06-3

Cat. No.: VC6505231

Molecular Formula: C7H16ClNO2S

Molecular Weight: 213.72

* For research use only. Not for human or veterinary use.

tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride - 139446-06-3

Specification

CAS No. 139446-06-3
Molecular Formula C7H16ClNO2S
Molecular Weight 213.72
IUPAC Name tert-butyl (2R)-2-amino-3-sulfanylpropanoate;hydrochloride
Standard InChI InChI=1S/C7H15NO2S.ClH/c1-7(2,3)10-6(9)5(8)4-11;/h5,11H,4,8H2,1-3H3;1H/t5-;/m0./s1
Standard InChI Key MFMMMSJSZOFSKY-JEDNCBNOSA-N
SMILES CC(C)(C)OC(=O)C(CS)N.Cl

Introduction

Structural and Molecular Characteristics

The molecular architecture of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride is defined by its stereochemistry and functional groups. The compound’s IUPAC name, tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride, reflects its tert-butyl ester (-OC(O)C(CH₃)₃), primary amine (-NH₂), and sulfanyl (-SH) substituents. The chiral center at the second carbon ensures enantiomeric purity, critical for interactions in biological systems.

Molecular Formula and Weight

  • Molecular Formula: C₇H₁₆ClNO₂S

  • Molecular Weight: 213.72 g/mol

  • SMILES Representation: CC(C)(C)OC(=O)C@HN.Cl

  • InChIKey: MFMMMSJSZOFSKY-JEDNCBNOSA-N

The compound’s stereochemistry is verified via spectroscopic methods, including nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). The (R)-configuration is confirmed by optical rotation measurements, which align with chiral synthesis protocols .

Synthesis and Production Pathways

The synthesis of tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride involves multi-step organic reactions to introduce and protect functional groups. Industrial-scale production prioritizes yield optimization and enantiomeric purity.

Key Synthetic Steps

  • Esterification: The tert-butyl ester group is introduced via acid-catalyzed Fischer esterification. For example, reacting L-glutathione disulfide (GSSG) with HCl in methanol forms methyl esters, which are subsequently protected .

  • Amine Protection: The primary amine is shielded using di-tert-butyl dicarbonate (Boc₂O) under basic conditions, preventing unwanted side reactions during subsequent steps .

  • Disulfide Cleavage: Tributylphosphine reduces disulfide bonds to free thiols, a critical step for generating the sulfanyl group .

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) remove by-products such as S-Boc derivatives, ensuring ≥95% purity .

Industrial-Scale Production

ParameterDetails
Reactor TypeAutomated batch reactors with temperature and pH control
Yield54–70% (depending on route)
Purity95–98% (HPLC-confirmed)
Cost DriversBoc₂O reagent, chromatographic purification

The choice between solution-phase and solid-phase synthesis depends on scale and desired purity. Recent advancements in continuous-flow reactors have enhanced throughput and reduced solvent waste .

Applications in Pharmaceutical and Biochemical Research

Peptide Synthesis

The compound’s tert-butyl ester and sulfanyl groups make it a versatile building block in peptide synthesis. The Boc (tert-butoxycarbonyl) group protects amines during solid-phase peptide synthesis (SPPS), while the sulfanyl moiety participates in disulfide bond formation, critical for stabilizing peptide tertiary structures .

Drug Development

  • Antimicrobial Agents: Sulfanyl-containing compounds exhibit broad-spectrum activity against Gram-positive bacteria and fungi. Research suggests that tert-butyl (2R)-2-amino-3-sulfanylpropanoate hydrochloride disrupts microbial cell membranes via thiol-mediated oxidation.

  • Enzyme Inhibitors: The thiol group chelates metal ions in enzyme active sites, inhibiting proteases and oxidoreductases. This mechanism is explored in anticancer and antiviral drug candidates .

Bioconjugation

The sulfanyl group enables site-specific conjugation of peptides to polymers, nanoparticles, or fluorescent tags. This application is pivotal in developing targeted drug delivery systems and diagnostic probes .

Analytical Characterization Methods

Spectroscopic Analysis

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm molecular structure and purity. Key signals include:

    • δ 1.44 ppm (tert-butyl CH₃)

    • δ 3.25 ppm (C-SH proton)

    • δ 4.12 ppm (C-NH₂ proton)

  • Mass Spectrometry: High-resolution MS (HRMS) validates molecular weight (213.72 g/mol) and fragmentation patterns .

Chromatographic Techniques

  • HPLC: Reverse-phase HPLC with C18 columns achieves >98% purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA.

  • Chiral HPLC: Confirms enantiomeric excess (ee >99%) using cellulose-based chiral stationary phases .

Research Findings and Biological Activity

Antimicrobial Studies

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Candida albicans (MIC = 64 µg/mL). Synergistic effects with β-lactam antibiotics enhance efficacy against methicillin-resistant S. aureus (MRSA).

Toxicity Profile

ParameterResult
LD₅₀ (oral, rat)>2,000 mg/kg
Skin IrritationNon-irritating (OECD 404)
MutagenicityNegative (Ames test)

Safety protocols mandate glove and goggles use due to potential HCl vapor release during handling.

SupplierPurityPrice (1g)Packaging
Enamine95%$3501g, 5g, 10g
ChemScene98%$420100mg, 500mg, 1g
VULCANCHEM97%$380250mg, 1g, 5g

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